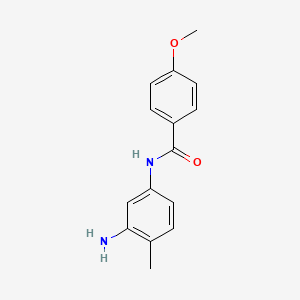

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Übersicht

Beschreibung

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .Wissenschaftliche Forschungsanwendungen

Application 1: Use in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Methods of Application or Experimental Procedures: There are two known routes for its manufacture. The first route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesize N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain N-(3-Amino-4-methylphenyl)-4-methoxybenzamide . The second route directly obtains N-(3-Amino-4-methylphenyl)-4-methoxybenzamide by the selective acylation of 4-methylbenzene-1,3-diamine .

- Results or Outcomes Obtained: The second route has less synthesis steps and reagents consumption, which makes the selective acylation to gain N-(3-Amino-4-methylphenyl)-4-methoxybenzamide more effective and accessible .

Application 2: Continuous Synthesis in Microflow System

- Specific Scientific Field: Chemical Engineering .

- Summary of the Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)-4-methoxybenzamide and determine intrinsic reaction kinetics parameters .

- Methods of Application or Experimental Procedures: By screening the acylating reagents and reaction conditions, N-(3-Amino-4-methylphenyl)-4-methoxybenzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Reaction rate constants and their 95% confidence intervals, activation energies, pre-exponential factors were acquired by kinetics study in microflow system .

- Results or Outcomes Obtained: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)-4-methoxybenzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Application 3: Intermediate Product for Medicines

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is an intermediate product for the production of several medicines .

- Methods of Application or Experimental Procedures: The compound is synthesized and then used in the formulation of various pharmaceutical products .

- Results or Outcomes Obtained: The use of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide as an intermediate in drug production has enabled the development of several medicines .

Application 4: Computational Fluid Dynamics (CFD) Simulation

- Specific Scientific Field: Chemical Engineering .

- Summary of the Application: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)-4-methoxybenzamide flow synthesis .

- Methods of Application or Experimental Procedures: The CFD method involves mathematical modeling and numerical methods to analyze and solve problems that involve fluid flows . In this case, it was used to simulate the synthesis process of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide .

- Results or Outcomes Obtained: The simulation provided valuable insights into the flow synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, which can be used to optimize the synthesis process .

Application 5: Intermediate Product for Medicines

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is an intermediate product for the production of several medicines .

- Methods of Application or Experimental Procedures: The compound is synthesized and then used in the formulation of various pharmaceutical products .

- Results or Outcomes Obtained: The use of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide as an intermediate in drug production has enabled the development of several medicines .

Application 6: Computational Fluid Dynamics (CFD) Simulation

- Specific Scientific Field: Chemical Engineering .

- Summary of the Application: The computational fluid dynamics (CFD) method was used to simulate the N-(3-Amino-4-methylphenyl)-4-methoxybenzamide flow synthesis .

- Methods of Application or Experimental Procedures: The CFD method involves mathematical modeling and numerical methods to analyze and solve problems that involve fluid flows . In this case, it was used to simulate the synthesis process of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide .

- Results or Outcomes Obtained: The simulation provided valuable insights into the flow synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, which can be used to optimize the synthesis process .

Eigenschaften

IUPAC Name |

N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKSTOQXQDXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide | |

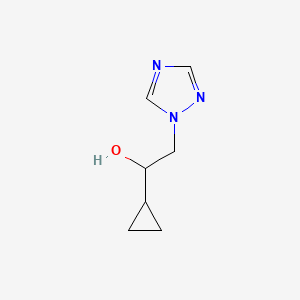

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368429.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368432.png)

![2-Oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1368433.png)

![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)

![3-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1368444.png)